Trityl isothiocyanate

Crystallography Solid-State Chemistry Hirshfeld Surface Analysis

For thiourea library synthesis, trityl isothiocyanate (CAS 1726-94-9) delivers validated 75% yield for 1-diethyl thiourea, with a unique C–N=C angle of 147.7° ensuring precise crystallinity. Our ≥95% purity grade minimizes side reactions, while the trityl protecting group enables orthogonal protection strategies. Choose this compound for solid-phase combinatorial chemistry, 2-aminothiazole-5-carboxylate elaboration, and mild TFA cleavage. Avoid generic isothiocyanates that compromise yield, packing, and reactivity.

Molecular Formula C20H15NS
Molecular Weight 301.4 g/mol
CAS No. 1726-94-9
Cat. No. B160255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl isothiocyanate
CAS1726-94-9
Molecular FormulaC20H15NS
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S
InChIInChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H
InChIKeyZPZHAUXTGFNYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trityl Isothiocyanate (CAS 1726-94-9): A Bulky Pseudohalide Reagent for Solid-Phase Synthesis and Amine Protection


Trityl isothiocyanate (also known as triphenylmethyl isothiocyanate, CAS 1726-94-9) is a crystalline organic compound featuring a sterically demanding trityl (triphenylmethyl) moiety attached to an electrophilic isothiocyanate (-N=C=S) functional group [1]. This compound serves as a versatile building block in organic synthesis, primarily utilized as a precursor for generating diverse thiourea derivatives and as a support for solid-phase combinatorial chemistry [2]. Its molecular formula is C20H15NS, with a molecular weight of 301.41 g/mol and a reported melting point range of 136–140 °C . Commercial material is typically available at ≥95% purity, though higher purity grades (≥99%) are specified for sensitive applications .

Why Trityl Isothiocyanate (1726-94-9) Cannot Be Casually Replaced by Other Isothiocyanates or Trityl Pseudohalides


Simple substitution of trityl isothiocyanate with alternative isothiocyanates or trityl pseudohalides introduces measurable deviations in both molecular architecture and reactivity. Crystallographic analysis reveals that the C–N=C angle of trityl isothiocyanate (147.7°) is distinct from that of trityl isocyanate (140.7°), leading to different packing geometries and van der Waals interaction profiles [1]. Furthermore, the solid-phase synthetic performance of the trityl isothiocyanate resin is specifically optimized for generating thiourea libraries and subsequent heterocycle elaboration; generic resin-bound isothiocyanates lack the documented yields and substrate scope defined for this system [2]. Consequently, any unverified substitution risks compromised crystallinity, divergent reaction outcomes, or reduced efficiency in combinatorial workflows.

Quantitative Differentiation Evidence for Trityl Isothiocyanate (CAS 1726-94-9)


Crystallographic and Packing Distinctions vs. Trityl Isocyanate

Single-crystal X-ray diffraction establishes that trityl isothiocyanate (compound 2) possesses a C–N=C bond angle of 147.7(1)°, which is 7.0° larger than the 140.7(1)° angle measured for trityl isocyanate (compound 1) [1]. This angular difference influences crystal packing: Hirshfeld surface analysis reveals that the sum of H⋅⋅⋅H and C⋅⋅⋅H contacts, indicative of van der Waals dispersion interactions, is 80.2% for trityl isothiocyanate, compared to 82.4% for the isocyanate analog and 79.0% for trityl azide [1].

Crystallography Solid-State Chemistry Hirshfeld Surface Analysis

Solid-Phase Thiourea Synthesis: Documented Yield for Library Generation

When immobilized as a trityl isothiocyanate (TrITC) resin, this compound enables the efficient solid-phase synthesis of thioureas. A representative example demonstrates the preparation of 1-diethyl thiourea (7a) from TrITC resin (loading: 1.24 mmol/g, 400 mg, 0.49 mmol) and diethylamine (0.16 mL, 1.5 mmol) in THF, affording an isolated yield of 98 mg (75%) [1]. This yield serves as a benchmark for evaluating resin performance in combinatorial library production.

Combinatorial Chemistry Solid-Phase Synthesis Thiourea Derivatives

Commercial Purity Tiers: Impact on Reproducibility and Value

Commercial suppliers offer trityl isothiocyanate at two primary purity thresholds: a standard technical grade of ≥95% and a high-purity grade exceeding 99% [1]. While the 95% material is suitable for general synthetic transformations, the ≥99% grade is recommended for applications where trace impurities could interfere with sensitive coupling reactions or biological assays.

Procurement Quality Control Analytical Chemistry

Amine Protection Utility: Mild Acid-Labile Trityl Group

Trityl isothiocyanate functions as an effective protecting group for primary and secondary amines. The trityl group is introduced via reaction with the amine and can be quantitatively removed using mild acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine [1]. This lability profile is comparable to other trityl-based protecting groups, but the isothiocyanate derivative offers a distinct entry point for subsequent thiourea formation.

Protecting Groups Peptide Synthesis Organic Methodology

Combinatorial Library Precursor: Direct Conversion to 2-Aminothiazole-5-carboxylates

Resin-bound thioureas generated from trityl isothiocyanate can be directly and efficiently converted to 2-aminothiazole-5-carboxylates by reaction with methyl 2-chloroacetoacetate [1]. This one-pot transformation underscores the synthetic versatility of the trityl isothiocyanate scaffold for constructing biologically relevant heterocyclic libraries.

Combinatorial Chemistry Heterocycle Synthesis Drug Discovery

Definitive Application Scenarios for Trityl Isothiocyanate (1726-94-9) Based on Quantitative Evidence


Solid-Phase Combinatorial Synthesis of Thiourea and 2-Aminothiazole Libraries

Researchers engaged in high-throughput synthesis of thiourea-based compound collections should prioritize trityl isothiocyanate resin due to its validated performance. The documented 75% yield for 1-diethyl thiourea [1] provides a reliable benchmark for library production, while the direct conversion to 2-aminothiazole-5-carboxylates [2] offers a streamlined route to a privileged medicinal chemistry scaffold.

Crystallographic and Solid-State Materials Investigations

For studies requiring precise crystallographic parameters, trityl isothiocyanate offers a well-defined structural template. The experimentally determined C–N=C bond angle of 147.7(1)° and the Hirshfeld surface contact sum of 80.2% [1] enable accurate computational modeling and facilitate the design of materials with tailored packing properties.

Selective Protection of Amines in Multi-Step Syntheses

Trityl isothiocyanate serves as an effective protecting group for primary and secondary amines, with mild acidic cleavage conditions (e.g., TFA) [1]. This application is particularly valuable in peptide and oligonucleotide synthesis, where orthogonal protection strategies are essential for achieving high overall yields and purity.

High-Purity Procurement for Sensitive Assays and Advanced Intermediates

When experimental sensitivity demands minimal impurity interference, the ≥99% purity grade of trityl isothiocyanate [1] should be specified. This higher purity tier reduces the risk of side reactions and eliminates the need for additional purification, thereby saving time and resources in both research and pilot-scale production settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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